molecular formula C66H118O14 B13111407 [(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate CAS No. 52701-72-1

[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate

Cat. No.: B13111407
CAS No.: 52701-72-1
M. Wt: 1135.6 g/mol
InChI Key: BQXZGMFGFLWQTF-SSWTYRAMSA-N
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Description

[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate is a complex organic compound characterized by multiple chiral centers and ester linkages This compound is notable for its intricate structure, which includes several hydroxyl groups and long-chain fatty acid esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate typically involves multiple steps, including protection and deprotection of hydroxyl groups, esterification, and glycosylation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures is essential to achieve consistent product quality. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: Ester groups can be reduced to alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate is used as a model compound to study stereochemistry and reaction mechanisms. Its complex structure makes it an ideal candidate for exploring various synthetic strategies and reaction pathways.

Biology

In biology, this compound is investigated for its potential role in cellular processes and metabolic pathways. Its ability to interact with biological membranes and enzymes makes it a subject of interest in biochemical research.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its interactions with cellular targets and pathways may offer insights into the development of new drugs and treatments.

Industry

In industry, this compound is used in the formulation of specialized materials and products. Its unique properties make it suitable for applications in cosmetics, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and ester groups enable it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups. The presence of multiple chiral centers and long-chain fatty acid esters distinguishes it from other similar compounds. These features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

52701-72-1

Molecular Formula

C66H118O14

Molecular Weight

1135.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-bis[[(Z)-octadec-9-enoyl]oxy]oxan-3-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C66H118O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-57(70)76-61-56(53-68)75-65(80-66(54-69)64(74)60(73)55(52-67)79-66)63(78-59(72)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)62(61)77-58(71)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,55-56,60-65,67-69,73-74H,4-24,31-54H2,1-3H3/b28-25-,29-26-,30-27-/t55-,56-,60-,61-,62+,63-,64+,65-,66-/m1/s1

InChI Key

BQXZGMFGFLWQTF-SSWTYRAMSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)CO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1C(OC(C(C1OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)OC2(C(C(C(O2)CO)O)O)CO)CO

Origin of Product

United States

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